

Physical and chemical properties of 6-Chloro-5-fluoronicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Chloro-5-fluoronicotinaldehyde

Cat. No.: B113336

[Get Quote](#)

6-Chloro-5-fluoronicotinaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural properties, conferred by the presence of chlorine and fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and chemical properties of **6-Chloro-5-fluoronicotinaldehyde**, along with a proposed synthetic protocol and an analysis of its expected reactivity. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

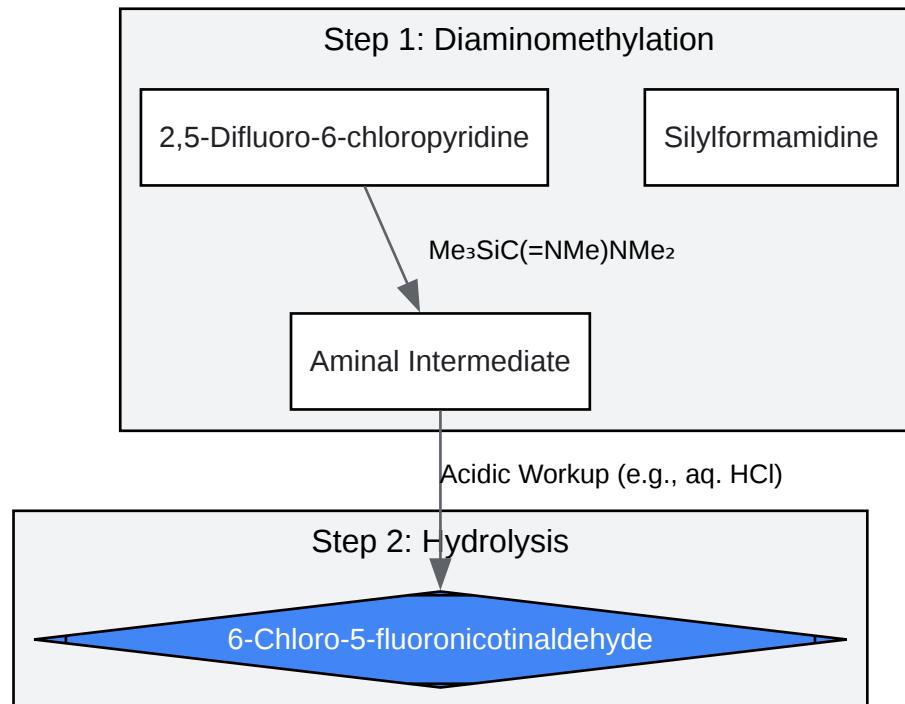
Comprehensive experimental data for **6-Chloro-5-fluoronicotinaldehyde** is not extensively available in public literature. The following tables summarize the available and predicted data for this compound.

Identifiers and General Properties

Property	Value	Source
IUPAC Name	6-chloro-5-fluoropyridine-3-carbaldehyde	N/A
CAS Number	950691-52-8	
Molecular Formula	C ₆ H ₅ ClFNO	
Molecular Weight	159.55 g/mol	
Canonical SMILES	C1=C(C=NC(=C1F)Cl)C=O	
InChI Key	MNOGYCPIVIXHRK-UHFFFAOYSA-N	N/A
Appearance	Solid	
Purity	Typically >97%	

Physicochemical Data

Property	Value	Notes
Melting Point	No data available	N/A
Boiling Point	No data available	N/A
Density	No data available	N/A
Solubility	Soluble in organic solvents.	
LogP	1.57	Predicted value, indicating moderate lipophilicity.


Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Chloro-5-fluoronicotinaldehyde** is not readily available in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the formylation of halopyridines. One such general method involves the diaminomethylation of fluoropyridines followed by hydrolysis.

Proposed Synthetic Workflow

Below is a conceptual workflow for the synthesis of **6-Chloro-5-fluoronicotinaldehyde**.

Proposed Synthesis of 6-Chloro-5-fluoronicotinaldehyde

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **6-Chloro-5-fluoronicotinaldehyde**.

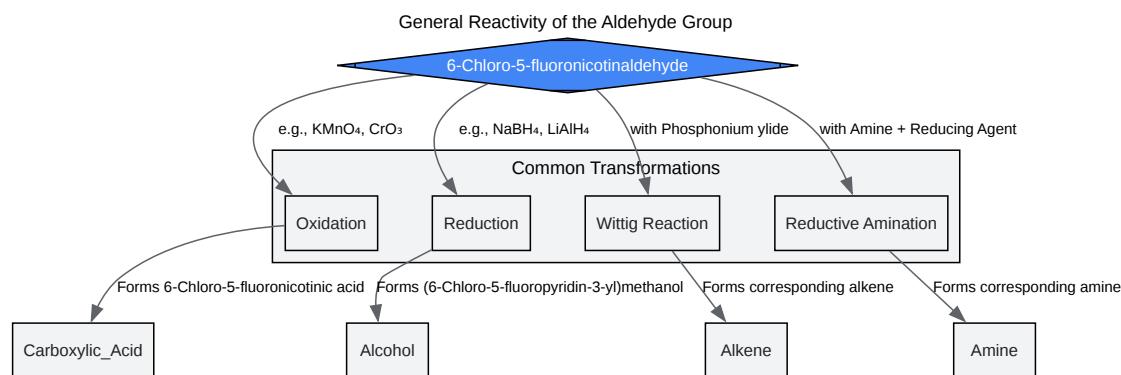
Hypothetical Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures and has not been optimized for this specific compound.

Step 1: Synthesis of the Aminal Intermediate

- To a solution of 2,5-difluoro-6-chloropyridine (1 equivalent) in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add silylformamidine ($\text{Me}_3\text{SiC}(=\text{NMe})\text{NMe}_2$, 1.1 equivalents) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture containing the aminal intermediate is carried forward to the next step without purification.

Step 2: Hydrolysis to **6-Chloro-5-fluoronicotinaldehyde**


- Cool the reaction mixture from Step 1 to 0 °C in an ice bath.
- Slowly add an aqueous solution of a mild acid (e.g., 1M hydrochloric acid) to the reaction mixture with vigorous stirring.
- Allow the mixture to warm to room temperature and continue stirring for 1-2 hours until the hydrolysis is complete (monitored by TLC or GC-MS).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **6-Chloro-5-fluoronicotinaldehyde**.

Chemical Reactivity

The reactivity of **6-Chloro-5-fluoronicotinaldehyde** is primarily dictated by the aldehyde functional group and the electron-deficient nature of the substituted pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition reactions. These reactions are fundamental to its use as a synthetic intermediate.

[Click to download full resolution via product page](#)

Caption: Key reactions of the aldehyde group in **6-Chloro-5-fluoronicotinaldehyde**.

The electron-withdrawing nature of the chloro and fluoro substituents, as well as the pyridine nitrogen, enhances the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles compared to benzaldehyde.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the high electronegativity of the fluorine atom can sometimes make the C-F bond less reactive towards substitution than the C-Cl bond. The specific reaction conditions will determine the outcome of such reactions.

Applications in Drug Discovery and Development

While specific biological activities for **6-Chloro-5-fluoronicotinaldehyde** have not been extensively reported, halogenated pyridines are a well-established class of compounds in medicinal chemistry. The introduction of chloro and fluoro substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These effects include:

- Metabolic Stability: The presence of halogens can block sites of metabolism, increasing the half-life of a drug.
- Binding Affinity: Halogen bonding and altered electronic properties can enhance the binding affinity of a ligand to its target protein.
- Lipophilicity and Permeability: Halogens can increase lipophilicity, which can affect cell membrane permeability and oral absorption.

Given these properties, **6-Chloro-5-fluoronicotinaldehyde** is a promising starting material for the synthesis of novel compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Safety and Handling

6-Chloro-5-fluoronicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

- GHS Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, immediately flush the affected area with copious amounts of water.
- Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage is under an inert atmosphere at 2-8°C.

Conclusion

6-Chloro-5-fluoronicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. While comprehensive experimental data for this compound is limited, this guide provides a summary of the available information, a plausible synthetic route, and an overview of its expected chemical reactivity. As research in this area progresses, a more complete understanding of the properties and applications of this compound will undoubtedly emerge, further solidifying its importance in the development of new chemical entities.

- To cite this document: BenchChem. [Physical and chemical properties of 6-Chloro-5-fluoronicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113336#physical-and-chemical-properties-of-6-chloro-5-fluoronicotinaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com